1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
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Overview
Description
1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.
Preparation Methods
The synthesis of 1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves several steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the triazolothiadiazine core . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to therapeutic effects, such as reducing intraocular pressure in glaucoma or improving cognitive function in Alzheimer’s disease .
Comparison with Similar Compounds
1-[6-(4-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can be compared with other triazolothiadiazine derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines:
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[6-(4-methoxyphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H20N4O3S/c1-5-14(23)17-16(12-7-9-13(25-4)10-8-12)22(15(24)6-2)21-11(3)19-20-18(21)26-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
QAERUNZGUMTYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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